N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide
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Description
N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H21N5O2S and its molecular weight is 323.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.14159610 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications . They have also been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo[1,5-a]pyrimidines-based fluorophores have tunable photophysical properties, which can be adjusted by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
For instance, pyrazolo[1,5-a]pyrimidines-based compounds have been identified as inhibitors of the catalytic HIV-1 integrase activity . This suggests that the compound might affect similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures have been reported to have significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
For instance, pyrazolo[1,5-a]pyrimidines-based compounds have been reported to suppress the growth of А549 lung cancer cells . This suggests that the compound might have similar effects.
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-11-9-14(19-13(16-11)6-7-15-19)18-8-4-5-12(10-18)17(2)22(3,20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVJRGNKAOSHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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